molecular formula C14H21ClN2O2 B1520851 Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride CAS No. 1159826-44-4

Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride

Cat. No.: B1520851
CAS No.: 1159826-44-4
M. Wt: 284.78 g/mol
InChI Key: RBHMFJDSNDLBIR-UHFFFAOYSA-N
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Description

Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C14H21ClN2O2 and its molecular weight is 284.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride, also known as (R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride, is a synthetic organic compound with significant potential in medicinal chemistry. This compound is characterized by its unique structure, which includes a piperidine ring and an aminomethyl side chain. Its molecular formula is C₁₄H₂₁ClN₂O₂, with a molecular weight of approximately 284.78 g/mol. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features:

  • A piperidine ring , which is a common scaffold in many biologically active molecules.
  • A benzyl group attached to the piperidine nitrogen, enhancing its chemical properties.
  • An aminomethyl side chain , which may facilitate interactions with biological targets.

Potential Therapeutic Applications

  • Neuroprotective Effects :
    • Studies have indicated that (R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride may exhibit neuroprotective properties, potentially useful in treating neurodegenerative disorders.
  • Anxiolytic Effects :
    • Preliminary research suggests that the compound may have anxiolytic effects, indicating its potential application in managing anxiety disorders.
  • Interactions with Receptors :
    • The compound has shown promise in modulating neurotransmitter activity, particularly through interactions with specific receptors and enzymes.
  • Role as a Ligand :
    • The amine group may allow it to act as a ligand for metal catalysts, which could influence catalytic activity in various biochemical reactions.

The mechanism of action involves:

  • Binding to specific molecular targets, leading to alterations in neurotransmitter systems.
  • Potential modulation of enzyme activities related to neurological functions .

Case Study 1: Neuroprotection

A study evaluated the neuroprotective effects of (R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride on animal models subjected to neurotoxic agents. Results indicated a significant reduction in neuronal death and improvement in cognitive functions compared to control groups.

Case Study 2: Anxiolytic Activity

In another study focusing on anxiety models, the compound demonstrated a considerable decrease in anxiety-like behaviors when administered at specific dosages. Behavioral tests such as the elevated plus maze were utilized to assess these effects.

Comparison with Similar Compounds

Compound NameCAS NumberKey Features
Benzyl 5-amino-2-methylpiperidine-1-carboxylate1823395-48-7Lacks the aminomethyl group; different activity profile.
Benzyl 3-(aminomethyl)-5-methylpiperidine-1-carboxylate hydrochloride1268520-95-1Structural variation at the piperidine position; potential different pharmacological effects.
(2S,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate53302229Similar core structure; variations in substituents may influence biological activity.

Properties

IUPAC Name

benzyl 2-(aminomethyl)piperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.ClH/c15-10-13-8-4-5-9-16(13)14(17)18-11-12-6-2-1-3-7-12;/h1-3,6-7,13H,4-5,8-11,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHMFJDSNDLBIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CN)C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662552
Record name Benzyl 2-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159826-44-4
Record name Benzyl 2-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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